molecular formula C38H72N2O2 B8111913 N,N'-Ethylenebisoleamide

N,N'-Ethylenebisoleamide

Cat. No.: B8111913
M. Wt: 589.0 g/mol
InChI Key: OXDXXMDEEFOVHR-UHFFFAOYSA-N
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Description

. This compound is characterized by its long-chain fatty acid amide structure, which includes two octadecenamide groups connected by an ethylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- typically involves the reaction of oleic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (9Z,9’Z) isomer. The process involves:

    Esterification: Oleic acid is first converted to its corresponding ester.

    Amidation: The ester is then reacted with ethylenediamine to form the bis-amide.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadecenamide groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bonds can be reduced to form saturated amides.

    Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: N-substituted amides.

Scientific Research Applications

9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of lubricants, coatings, and plastic additives.

Mechanism of Action

The mechanism of action of 9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- involves its interaction with cell membranes and proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Oleamide: A monoamide derived from oleic acid, known for its sleep-inducing properties.

    Stearamide: A saturated fatty acid amide with similar applications in lubricants and coatings.

    Erucamide: Another long-chain fatty acid amide used as a slip agent in plastic production.

Uniqueness

9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- is unique due to its bis-amide structure, which provides distinct physicochemical properties compared to monoamides. This structure enhances its ability to act as a surfactant and emulsifier, making it valuable in various industrial applications .

Properties

IUPAC Name

N-[2-(octadec-9-enoylamino)ethyl]octadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXXMDEEFOVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059385
Record name 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals
Record name 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

110-31-6
Record name 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-ethane-1,2-diylbisoleamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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